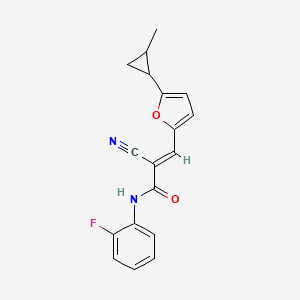
3-氟-4-(1-甲基哌啶-4-基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Fluoro-4-(1-methylpiperidin-4-yl)aniline” is a chemical compound with the molecular formula C12H17FN2. It has a molecular weight of 208.28 and its IUPAC name is the same as the common name . The compound appears as a yellow powder .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-(1-methylpiperidin-4-yl)aniline” can be represented by the SMILES notation: CN1CCC(C2=CC=C(N)C=C2F)CC1 . This indicates that the compound contains a methylpiperidinyl group attached to the 4-position of an aniline ring, with a fluorine atom at the 3-position.Physical And Chemical Properties Analysis
“3-Fluoro-4-(1-methylpiperidin-4-yl)aniline” is a yellow powder . It has a molecular weight of 208.28 and its molecular formula is C12H17FN2 . The compound should be stored at 0-8 °C .科学研究应用
抗菌活性
对与3-氟-4-(1-甲基哌啶-4-基)苯胺相关的分子的合成的研究表明了有希望的抗菌活性。例如,类似氟苯胺化合物的衍生物已被合成并针对其对结核分支杆菌的抗菌特性进行了评估,显示出高活性水平 (Yolal 等人,2012 年)。
用于癌症研究的激酶抑制
该化合物还已在激酶抑制的背景下进行了探索,这对于癌症研究至关重要。对衍生物进行了对接和定量构效关系(QSAR)研究,以了解它们作为 c-Met 激酶抑制剂的有效性。这些研究有助于分析有助于高抑制活性的分子特征,这对于开发癌症疗法至关重要 (Caballero 等人,2011 年)。
光谱分析
已研究了氟苯胺衍生物(包括与3-氟-4-(1-甲基哌啶-4-基)苯胺在结构上相关的衍生物)的光谱特性。苯胺衍生物的详细振动分配,包括它们的拉曼光谱和红外光谱,提供了氟取代对分子结构和电荷分布的影响的见解 (Wojciechowski 等人,2011 年)。
聚合物科学
已研究了氟代苯胺的电化学行为和聚合,揭示了合成具有导电性能的多氟苯胺的潜力。此类研究对于开发用于电子应用的新材料至关重要 (Cihaner & Önal,2002 年)。
环境生物降解
特定细菌菌株对氟苯胺的生物降解证明了环境修复污染物的潜力。对葡萄牙拉布里斯菌等菌株的研究表明,这些细菌可以降解氟苯胺化合物,这表明了一种通过此类物质减轻环境污染的方法 (Amorim 等人,2013 年)。
属性
IUPAC Name |
3-fluoro-4-(1-methylpiperidin-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-15-6-4-9(5-7-15)11-3-2-10(14)8-12(11)13/h2-3,8-9H,4-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLDBXGYGCCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=C(C=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(1-methylpiperidin-4-yl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-{4-[(3-chloro-4-methylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2691652.png)



![3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691659.png)
![N-(1,4-Dioxan-2-ylmethyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2691660.png)
![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide](/img/structure/B2691663.png)

![1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene](/img/structure/B2691666.png)
![2-(4-(3-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2691668.png)
![3-(4-ethoxyphenyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691669.png)


